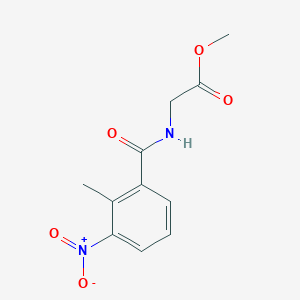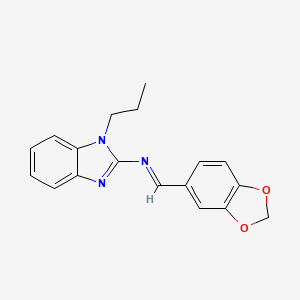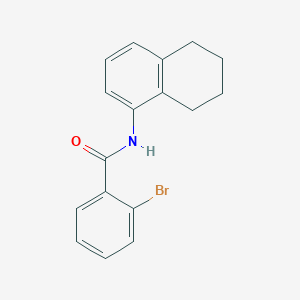![molecular formula C23H16N2O B5740018 4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)
4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as BIMN and has been studied extensively for its biological and physiological effects.
Wirkmechanismus
BIMN exerts its biological effects by inhibiting the activity of protein kinases, which play a crucial role in cell growth and proliferation. Specifically, BIMN inhibits the activity of the protein kinase CK2, which is overexpressed in many cancer cells. By inhibiting CK2, BIMN disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
BIMN has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BIMN has been found to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BIMN in lab experiments is its potent biological activity. BIMN has been shown to be effective at low concentrations, making it a cost-effective tool for researchers. However, BIMN is also highly toxic, which can make it difficult to work with in the lab. Researchers must take appropriate safety precautions when handling BIMN.
Zukünftige Richtungen
There are several potential future directions for research on BIMN. One area of interest is the development of BIMN derivatives that are less toxic than the parent compound. Another area of research is the identification of specific cancer types that are particularly sensitive to BIMN treatment. In addition, BIMN could be used in combination with other cancer treatments to enhance their effectiveness. Finally, BIMN could be studied for its potential use in the treatment of other diseases beyond cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound with significant potential for medical research. Its potent biological activity and anti-cancer properties make it a valuable tool for researchers. However, its toxicity must be taken into account when working with the compound. With further research, BIMN and its derivatives could have a significant impact on the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of BIMN involves a multi-step process that starts with the reaction of 3-benzoylindole with benzyl chloride in the presence of a base. The resulting product is then reacted with 4-chlorobenzonitrile to produce BIMN. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
BIMN has been studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and leukemia. BIMN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BIMN has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[(3-benzoylindol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c24-14-17-10-12-18(13-11-17)15-25-16-21(20-8-4-5-9-22(20)25)23(26)19-6-2-1-3-7-19/h1-13,16H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQQYYGJCFHBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)

![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)


![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)